molecular formula C11H8N2O4 B11873747 1-Allyl-5-nitroindoline-2,3-dione

1-Allyl-5-nitroindoline-2,3-dione

Cat. No.: B11873747
M. Wt: 232.19 g/mol
InChI Key: GGEIZERBCURBLR-UHFFFAOYSA-N
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Description

1-Allyl-5-nitroindoline-2,3-dione is a chemical compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s structure consists of an indoline core with an allyl group at the 1-position and a nitro group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-5-nitroindoline-2,3-dione can be achieved through various methods. One common approach involves the reaction of 5-nitroisatin with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Allyl-5-nitroindoline-2,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Allyl-5-nitroindoline-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Allyl-5-nitroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-Allyl-5-nitroindole-2,3-dione: Similar structure but lacks the indoline core.

    5-Nitroisatin: Precursor in the synthesis of 1-Allyl-5-nitroindoline-2,3-dione.

    1-Allylindoline-2,3-dione: Lacks the nitro group at the 5-position

Uniqueness

This compound is unique due to the presence of both the allyl and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

5-nitro-1-prop-2-enylindole-2,3-dione

InChI

InChI=1S/C11H8N2O4/c1-2-5-12-9-4-3-7(13(16)17)6-8(9)10(14)11(12)15/h2-4,6H,1,5H2

InChI Key

GGEIZERBCURBLR-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O

Origin of Product

United States

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